Alendronatedisodium

Description

Historical Trajectory of Bisphosphonate Discovery and Alendronatedisodium Development

The journey of bisphosphonates from industrial chemicals to critical research agents is a testament to scientific inquiry. First synthesized in Germany in the 19th century, compounds with a P-C-P bond, later known as bisphosphonates, were initially used in industries like textiles and oil for their ability to inhibit calcium carbonate precipitation and act as corrosion inhibitors. oup.comwikipedia.orgccjm.org Their biological relevance was not explored until the 1960s, stemming from research into inorganic pyrophosphate (PPi), a naturally occurring molecule in the body. oup.comunl.pt Researchers discovered that PPi, which has a P-O-P structure, is an endogenous inhibitor of soft tissue calcification and could prevent the dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone. unl.ptismni.org

This finding prompted the investigation of more stable synthetic analogues of PPi that could resist enzymatic breakdown in the body. unl.pt Bisphosphonates, with their robust P-C-P backbone, were ideal candidates. wikipedia.org Early research confirmed that bisphosphonates, like pyrophosphate, had a high affinity for bone mineral and could inhibit calcification. unl.ptismni.org A pivotal discovery was that they also potently inhibited bone resorption, the process of bone breakdown. ismni.org

The first bisphosphonate to be used in a clinical context was etidronate in 1968. ismni.org This first-generation, non-nitrogen-containing bisphosphonate, along with clodronate, paved the way for further development. wikipedia.orgunl.pt In the 1980s, a new phase of synthesis began, focusing on enhancing the anti-resorptive potency of these compounds. unl.pt This led to the development of second-generation, nitrogen-containing bisphosphonates (N-BPs), such as pamidronate and alendronate. unl.pt The inclusion of a nitrogen atom in the side chain was found to dramatically increase potency, making compounds like alendronate 10 to 100 times more powerful than their predecessors. unl.pt The launch of alendronate in the 1990s marked a significant milestone, providing researchers with a highly effective agent to study bone resorption. wikipedia.org

Table 1: Key Milestones in Bisphosphonate and Alendronate Development

| Period | Key Development | Significance |

|---|---|---|

| 19th Century | Initial synthesis of bisphosphonates in Germany. wikipedia.org | Compounds were created but used for industrial purposes (e.g., water softeners, corrosion inhibitors). oup.comwikipedia.org |

| 1960s | Research into inorganic pyrophosphate (PPi) reveals its role in inhibiting calcification. oup.comunl.pt | This provided the biological rationale for investigating stable PPi analogues like bisphosphonates. unl.pt |

| 1968-1969 | First biological studies on bisphosphonates (then called diphosphonates) are published, showing they inhibit bone resorption. oup.comunl.ptismni.org | Established the potential of bisphosphonates as agents to target skeletal processes. |

| 1970s-1980s | First-generation bisphosphonates (e.g., Etidronate, Clodronate) are introduced for clinical study. wikipedia.org | Demonstrated the viability of using bisphosphonates to treat diseases of excessive bone resorption. wikipedia.org |

| 1980s | Synthesis of more potent, nitrogen-containing bisphosphonates, including Alendronate. unl.pt | The addition of a nitrogen atom to the structure was found to increase anti-resorptive potency by orders of magnitude. unl.pt |

| 1990s | The specific cellular mechanism of action for nitrogen-containing bisphosphonates is elucidated. unl.ptnih.gov | Discovery that N-BPs inhibit the mevalonate (B85504) pathway in osteoclasts, providing a clear target for research. nih.gov |

Foundational Role of this compound in Contemporary Skeletal Research

This compound has become a cornerstone of modern skeletal research primarily due to its potent and specific inhibition of osteoclast activity. pharmgkb.org Osteoclasts are the cells responsible for bone resorption, and their dysfunction is central to many bone diseases. Alendronate's mechanism allows for targeted investigation of these cells. patsnap.com

The compound's high affinity for hydroxyapatite means it selectively binds to bone surfaces, particularly at sites of active remodeling. pharmgkb.orgpatsnap.com When osteoclasts begin to resorb this bone, the acidic environment of the resorption lacuna releases the alendronate, which is then internalized by the osteoclast. drugbank.comjci.org

Inside the cell, alendronate acts on the mevalonate pathway, a critical metabolic route for producing isoprenoid lipids. pharmgkb.orgpatsnap.com Specifically, alendronate is a powerful inhibitor of the enzyme Farnesyl Pyrophosphate Synthase (FPPS). nih.govpatsnap.com The inhibition of FPPS prevents the synthesis of essential lipids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.govnih.gov These lipids are required for a process called prenylation, which attaches them to small GTPase signaling proteins (such as Ras, Rho, and Rac). pharmgkb.org Prenylation is crucial for the proper function, cytoskeletal arrangement, and survival of osteoclasts. By disrupting this process, alendronate effectively incapacitates and induces apoptosis (cell death) in osteoclasts, thereby halting bone resorption. pharmgkb.orgpatsnap.com

This well-defined mechanism has made alendronate an invaluable tool in numerous experimental models. For example, in studies using ovariectomized rats, a common model for postmenopausal bone loss, alendronate has been shown to effectively inhibit the expected loss of bone mass and preserve trabecular bone volume. nih.gov Research has also utilized alendronate to investigate the consequences of severely suppressed bone turnover, which can lead to the accumulation of microdamage. oup.com Furthermore, studies have explored its effects beyond osteoclasts, showing that alendronate can influence bone marrow progenitor cells by preventing shifts toward adipogenesis (fat cell formation) and promoting osteogenesis (bone cell formation) under certain experimental conditions. conicet.gov.ar

Table 2: Relative Anti-Resorptive Potency of Various Bisphosphonates

| Compound | Generation/Class | Relative Potency (Etidronate = 1) |

|---|---|---|

| Etidronate | 1st Gen (Non-Nitrogen) | 1 |

| Clodronate | 1st Gen (Non-Nitrogen) | 10 |

| Pamidronate | 2nd Gen (Nitrogen-containing) | 100 |

| Alendronate | 2nd Gen (Nitrogen-containing) | 1,000 |

| Ibandronate | 3rd Gen (Nitrogen-containing) | 10,000 |

| Risedronate | 3rd Gen (Nitrogen-containing) | 5,000-10,000 |

| Zoledronate | 3rd Gen (Nitrogen-containing) | >10,000 |

Data compiled from multiple sources indicating relative potency in inhibiting bone resorption. unl.ptdovepress.com

Table 3: Examples of Alendronate Applications in Bone Biology Research

| Research Area | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Estrogen-Deficiency Bone Loss | Ovariectomized (OVX) rats | Alendronate administration prevented the 12% reduction in femoral bone mass seen in untreated OVX rats and significantly increased trabecular bone volume. | nih.gov |

| Bone Remodeling and Microdamage | Experimental animal models | Marked suppression of bone turnover with alendronate was shown to inhibit the normal repair of microdamage, leading to its accumulation. | oup.com |

| Diabetic Bone Alterations | Rats with experimental diabetes | Orally administered alendronate prevented diabetes-induced decreases in trabecular bone area and deregulation of bone marrow progenitor cells. | conicet.gov.ar |

| Osteoblast Differentiation | Human bone marrow stromal cells (in vitro) | Alendronate treatment was found to enhance the differentiation of stromal cells into osteoblasts. | researchgate.net |

| Osteoclast Function | Isolated chicken or rat osteoclasts (in vitro) | Demonstrated that alendronate binds to bone surfaces and is released by acidification to inhibit osteoclast ruffling and resorption activity. | jci.org |

Properties

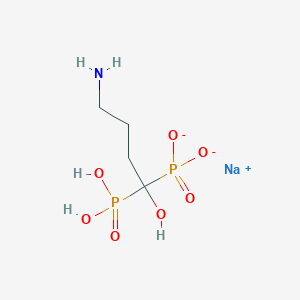

Molecular Formula |

C4H11NNaO7P2- |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

sodium;(4-amino-1-hydroxy-1-phosphonatobutyl)phosphonic acid |

InChI |

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-2 |

InChI Key |

CAKRAHQRJGUPIG-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)([O-])[O-])CN.[Na+] |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Alendronatedisodium

Assessment of Alendronate Disodium (B8443419) Efficacy in In Vivo Models of Pathological Bone Resorption

Alendronate disodium has demonstrated significant efficacy in various preclinical in vivo models of pathological bone resorption. These models are crucial for understanding the compound's potential therapeutic effects before clinical trials in humans.

One of the most widely used models is the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis. atlantic-bone-screen.com In this model, the removal of the ovaries leads to estrogen deficiency, resulting in increased bone turnover and subsequent bone loss. researchgate.netresearchgate.netcapes.gov.br Studies have consistently shown that treatment with alendronate disodium effectively prevents this bone loss. For instance, in ovariectomized Sprague-Dawley rats, alendronate administration led to a dose-dependent increase in femoral bone mass compared to untreated OVX controls. researchgate.netresearchgate.netcapes.gov.br In fact, the bone mass in treated animals was significantly greater than even that of the non-ovariectomized control group. researchgate.netresearchgate.netcapes.gov.br Similar protective effects have been observed in ovariectomized baboons, further validating the compound's efficacy in a primate model of osteoporosis. nih.gov

Another important model is glucocorticoid-induced osteoporosis (GIOP), which replicates the bone loss seen in patients undergoing long-term corticosteroid therapy. nih.govfda.gov In a zebrafish model of GIOP induced by prednisolone, alendronate treatment was shown to counteract the detrimental effects on bone. nih.gov Specifically, alendronate prevented the loss of alkaline phosphatase (ALP) activity and decreased the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme associated with osteoclasts, the cells responsible for bone resorption. nih.gov These findings have been corroborated in other animal models, including rats, where alendronate has been shown to be effective in preventing bone loss and the rise in biochemical markers of bone turnover associated with castration. nih.gov

The efficacy of alendronate has also been evaluated in models of periodontitis, a condition characterized by localized pathological bone resorption in the jaw. In a rat model where periodontitis was induced by a ligature around a molar, systemic administration of alendronate significantly reduced alveolar bone loss. nih.gov

The following table summarizes the findings from key in vivo studies assessing the efficacy of alendronate disodium.

| Animal Model | Pathology Modeled | Key Efficacy Findings | Citation |

| Ovariectomized Rat | Postmenopausal Osteoporosis | Prevented bone loss, increased femoral bone mass. | researchgate.netresearchgate.netcapes.gov.br |

| Ovariectomized Baboon | Postmenopausal Osteoporosis | Prevented bone loss, increased bone mass and strength. | nih.gov |

| Glucocorticoid-Treated Zebrafish | Glucocorticoid-Induced Osteoporosis | Prevented loss of ALP activity, decreased TRAP activity. | nih.gov |

| Castrated Rat | Male Osteoporosis | Prevented bone loss and rise in bone turnover markers. | nih.gov |

| Rat with Ligature-Induced Periodontitis | Periodontitis | Reduced alveolar bone loss. | nih.gov |

Modulation of Bone Turnover Biochemical Markers by Alendronate Disodium in Experimental Systems

Alendronate disodium exerts a profound modulatory effect on biochemical markers of bone turnover in various experimental systems, reflecting its potent anti-resorptive activity. These markers are soluble molecules released into the circulation during bone formation and resorption, and their measurement provides a dynamic assessment of skeletal metabolism.

In preclinical studies, alendronate has been consistently shown to decrease markers of bone resorption. unesp.br For example, in ovariectomized rats, a model for postmenopausal osteoporosis, alendronate treatment significantly reduces the urinary excretion of deoxypyridinoline, a marker of collagen degradation during bone resorption. researchgate.net Similarly, serum levels of C-terminal telopeptide of type I collagen (CTX), another key resorption marker, were significantly lower in alendronate-treated rats compared to controls. unesp.br

In addition to its effects on resorption markers, alendronate also influences markers of bone formation, although this is generally considered a secondary effect resulting from the coupling of bone formation to resorption. In osteoporosis treatment studies in rats, alendronate decreased markers of bone formation, such as osteocalcin (B1147995) and bone-specific alkaline phosphatase (BALP), by approximately 50%. hres.ca In a rat model of periodontitis, alendronate prevented the reduction in BALP levels that was observed in the untreated group. nih.gov Furthermore, in a glucocorticoid-induced osteoporosis model in zebrafish, alendronate treatment prevented the decrease in alkaline phosphatase activity. nih.gov

The following table provides a summary of the effects of alendronate disodium on key biochemical markers of bone turnover in different experimental models.

| Experimental Model | Biochemical Marker | Effect of Alendronate Disodium | Citation |

| Ovariectomized Rats | Urinary Deoxypyridinoline | Decreased | researchgate.net |

| Ovariectomized Rats | Serum Osteocalcin | Decreased | researchgate.net |

| Rats | Serum C-terminal telopeptide of type I collagen (CTX) | Decreased | unesp.br |

| Rats (Osteoporosis Model) | Serum Osteocalcin | Decreased by ~50% | hres.ca |

| Rats (Osteoporosis Model) | Bone-Specific Alkaline Phosphatase (BALP) | Decreased by ~50% | hres.ca |

| Rats (Periodontitis Model) | Bone-Specific Alkaline Phosphatase (BALP) | Prevented reduction | nih.gov |

| Zebrafish (Glucocorticoid-Induced Osteoporosis Model) | Alkaline Phosphatase (ALP) activity | Prevented decrease | nih.gov |

Alendronate Disodium Effects on Bone Histomorphometry and Microarchitectural Parameters in Preclinical Models

Histomorphometric and microarchitectural analyses in preclinical models have provided detailed insights into the structural changes in bone induced by alendronate disodium. These studies consistently demonstrate that alendronate not only preserves bone mass but also positively influences the underlying bone structure.

In the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis, alendronate treatment leads to significant improvements in various histomorphometric parameters. researchgate.net For instance, histomorphometric analysis of the tibiae in OVX rats treated with alendronate revealed a significant increase in trabecular bone volume. researchgate.netresearchgate.net This increase in bone volume is a direct consequence of the inhibition of bone resorption. Interestingly, this was achieved without a decrease in osteoclast number in some studies, suggesting that alendronate primarily affects osteoclast activity rather than their viability. researchgate.netresearchgate.net

Further detailed analyses in OVX rats have shown that alendronate treatment increases trabecular number, while the effect on trabecular thickness can vary. researchgate.net In one study comparing alendronate to 17ß-estradiol, alendronate led to a greater increase in trabecular number, whereas estradiol (B170435) had a more pronounced effect on trabecular thickness. researchgate.net Alendronate also significantly decreases the osteoid width, which is the thickness of the unmineralized bone matrix, in both the periosteal and endosteal surfaces of cortical bone. if-pan.krakow.pl This indicates an enhancement of bone mineralization processes. if-pan.krakow.pl

In a study on glucocorticoid-induced osteoporosis (GIOP) in rats, alendronate treatment was shown to protect the trabecular structure in the lumbar vertebrae. nih.gov Furthermore, in a model of periodontitis in rats, histological findings corroborated the macroscopic observations of reduced alveolar bone loss with alendronate treatment. nih.gov

The following table summarizes the effects of alendronate disodium on key bone histomorphometric and microarchitectural parameters in preclinical models.

| Preclinical Model | Bone Parameter | Effect of Alendronate Disodium | Citation |

| Ovariectomized Rat | Tibial Trabecular Bone Volume | Increased | researchgate.netresearchgate.net |

| Ovariectomized Rat | Femoral Trabecular Number | Increased | researchgate.net |

| Ovariectomized Rat | Femoral Trabecular Thickness | No significant change or less increase compared to estradiol | researchgate.net |

| Ovariectomized Rat | Cortical Osteoid Width | Decreased | if-pan.krakow.pl |

| Glucocorticoid-Induced Osteoporotic Rat | Lumbar Vertebrae Trabecular Structure | Protected | nih.gov |

| Periodontitis Rat Model | Alveolar Bone Loss (Histological) | Reduced | nih.gov |

Evaluation of Bone Mechanical Properties in Alendronate-Treated Animal Cohorts

The ultimate goal of osteoporosis treatment is to reduce fracture risk, which is directly related to the mechanical properties of bone. Preclinical studies in various animal models have demonstrated that alendronate disodium treatment leads to improvements in bone strength.

In ovariectomized rats, a model for postmenopausal osteoporosis, alendronate treatment has been shown to prevent the loss of bone mechanical strength. nih.gov In castrated male rats, another model of osteoporosis, alendronate treatment preserved the mechanical strength of the femur. nih.gov Studies in ovariectomized baboons have also shown that alendronate increases bone strength. nih.gov

The mechanical properties of bone are often assessed ex vivo using tests such as the three-point bending test. In a study on rats with femoral fractures, alendronate treatment was associated with increased mechanical resistance of the bone callus. nih.gov

In beagle dogs, one-year studies with alendronate were associated with significantly greater vertebral strength and stiffness. doi.org Similarly, in young, non-ovariectomized minipigs, one year of treatment with alendronate resulted in greater lumbar vertebral core stiffness. doi.org Computational studies based on bone mineral density and trabecular architecture from human studies have also estimated that vertebral compressive strength is significantly greater following alendronate treatment compared to placebo. doi.org

It is important to note that while alendronate consistently improves structural biomechanical properties, its effects on tissue-level material properties can be more complex. Some studies have reported no change or even a slight reduction in toughness, which is the ability of a material to absorb energy and plastically deform without fracturing. doi.org

The following table provides a summary of the effects of alendronate disodium on bone mechanical properties in various animal cohorts.

| Animal Cohort | Mechanical Property Assessed | Effect of Alendronate Disodium | Citation |

| Ovariectomized Rats | Bone Mechanical Strength | Maintained | capes.gov.br |

| Castrated Male Rats | Femoral Mechanical Strength | Preserved | nih.gov |

| Ovariectomized Baboons | Bone Strength | Increased | nih.gov |

| Rats with Femoral Fractures | Mechanical Resistance of Bone Callus | Increased | nih.gov |

| Beagle Dogs | Vertebral Strength and Stiffness | Increased | doi.org |

| Young, Non-Ovariectomized Minipigs | Lumbar Vertebral Core Stiffness | Increased | doi.org |

Elucidation of Alendronatedisodium Molecular and Cellular Mechanisms of Action

High Affinity Binding and Preferential Localization of Alendronate Disodium (B8443419) within Bone Mineral.fabad.org.trpatsnap.comfda.govresearchgate.netacs.org

A defining characteristic of alendronate disodium is its strong chemical affinity for hydroxyapatite (B223615), the primary mineral component of bone. patsnap.comfda.govacs.org This affinity is conferred by its bisphosphonate structure, which is analogous to the naturally occurring pyrophosphate found in the body. patsnap.comfda.govncats.io The two phosphonate (B1237965) groups are crucial for this binding to the bone mineral matrix. fabad.org.tr This strong attraction ensures that when administered, alendronate disodium is preferentially delivered to and concentrated at sites of active bone remodeling where the mineral is exposed. fabad.org.trpatsnap.comfda.gov Animal studies have shown that alendronate disodium localizes specifically under osteoclasts at these resorption sites. fda.gov This targeted accumulation is a key feature of its mechanism, allowing for a localized and potent effect on the cells that mediate bone breakdown. patsnap.comauburn.edu The binding of alendronate to bone is a prerequisite for its antiresorptive activity. auburn.edu

Direct Osteoclast-Targeted Mechanisms of Alendronate Disodium.

Once concentrated in the bone matrix, alendronate disodium is internalized by osteoclasts during the process of bone resorption. patsnap.compharmgkb.org Inside the osteoclast, it initiates a cascade of molecular events that disrupt cellular function and lead to the inhibition of bone resorption.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the Mevalonate (B85504) Pathway.patsnap.compharmgkb.orgscbt.comnih.gov

The primary molecular target of alendronate disodium within the osteoclast is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. patsnap.compharmgkb.orgscbt.comnih.gov This pathway is responsible for the production of cholesterol and various isoprenoid lipids. pnas.orgnih.gov Alendronate is a potent and specific inhibitor of FPPS, with studies showing a nanomolar inhibitory concentration (IC50). fabad.org.trnih.govdrugbank.com The antiresorptive potency of nitrogen-containing bisphosphonates like alendronate directly correlates with their ability to inhibit FPPS. pharmgkb.org Research has demonstrated that alendronate inhibits recombinant human FPPS, confirming it as the selective target within this pathway. nih.gov

Disruption of Isoprenoid Lipid Biosynthesis and Protein Prenylation in Osteoclasts.patsnap.compharmgkb.orgnih.govpnas.org

The inhibition of FPPS by alendronate disodium leads to a disruption in the synthesis of essential isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pharmgkb.orgnih.govpnas.org These molecules are critical for a post-translational modification process known as protein prenylation. pharmgkb.orgnih.gov Prenylation involves the attachment of these isoprenoid lipid groups to small GTPase signaling proteins. pharmgkb.orgpnas.org By blocking the production of FPP and GGPP, alendronate effectively halts the prenylation of these vital proteins within the osteoclast. pharmgkb.orgnih.gov

Molecular Pathways Leading to Osteoclast Apoptosis and Impaired Activity.fabad.org.trpnas.orgnih.govresearchgate.net

The disruption of essential cellular processes due to the inhibition of protein prenylation ultimately triggers apoptosis, or programmed cell death, in osteoclasts. fabad.org.trpnas.orgnih.govresearchgate.net The loss of function of key signaling proteins disrupts the osteoclast's ability to maintain its structure and function, leading to the activation of apoptotic pathways. pnas.orgresearchgate.net Studies have shown that bisphosphonates induce caspase-dependent apoptosis in osteoclasts. researchgate.net This reduction in the number of active osteoclasts, combined with the impaired function of the remaining cells, is the primary mechanism by which alendronate disodium inhibits bone resorption. fabad.org.trnih.gov

Indirect Cellular Interactions and Modulatory Effects on Bone Cell Populations.

While the primary target of alendronate disodium is the osteoclast, there is evidence to suggest it can also have indirect effects on other bone cell populations, such as osteoblasts (bone-forming cells) and osteocytes.

Some studies have indicated that alendronate may have a positive influence on osteoblasts. nih.gove-century.usfrontiersin.orgspandidos-publications.com Research has shown that low doses of alendronate can lead to increased metabolic activity and calcium deposition by osteoblasts in vitro. nih.gov Furthermore, some studies suggest that alendronate can promote osteoblast differentiation and increase their viability. e-century.usspandidos-publications.com One proposed mechanism for this is through the PKA-STAT3 and STAT1 signaling pathway. e-century.us Another study suggests that alendronate may indirectly regulate osteoblast function through the ephrinB-EphB signaling pathway, which is involved in the coupling of osteoclasts and osteoblasts. nih.gov However, other research indicates that higher concentrations of alendronate can be toxic to osteoblasts. nih.gov It has also been suggested that some of the effects of bisphosphonates on osteoblasts may be independent of the drug class. nih.gov

The table below summarizes the effects of Alendronate Disodium on different bone cell types based on various research findings.

| Cell Type | Effect of Alendronate Disodium | Research Findings |

| Osteoclasts | Inhibition of activity and induction of apoptosis | Alendronate is a potent inhibitor of osteoclast-mediated bone resorption. fda.govpharmgkb.org It disrupts the cytoskeleton and induces apoptosis. fabad.org.trnih.gov |

| Osteoblasts | Modulatory effects (concentration-dependent) | Low doses may increase metabolic activity, calcium deposition, and differentiation. nih.gove-century.usspandidos-publications.com High concentrations can be toxic. nih.gov Some effects may be indirect, mediated by osteoclasts. nih.gov |

| Osteocytes | Potential for apoptosis prevention | Some studies suggest bisphosphonates like alendronate can prevent osteocyte apoptosis. frontiersin.org |

Influence on Osteoblast Proliferation, Differentiation, and Activity in vitro/ex vivo

Research has demonstrated that the effects of alendronate on osteoblasts are highly dependent on the dosage used. tandfonline.comtandfonline.com A study on primary human osteoblasts found that while cell viability was not affected by concentrations of 5, 20, and 100 µM, the proliferative activity showed a distinct dose-dependent response. tandfonline.comtandfonline.com Specifically, a concentration of 100 µM dramatically reduced osteoblast proliferation. tandfonline.comtandfonline.com A lower concentration of 20 µM also led to a decline in proliferation, whereas 5 µM had a neutral effect. tandfonline.comtandfonline.com This suggests that higher concentrations of alendronate, which osteoclasts are typically exposed to, may be inhibitory to osteoblasts. tandfonline.com

In terms of differentiation and activity, alendronate has been shown to enhance the maturation of bone-forming cells. In one study, alendronate treatment of the pre-osteoblast cell line MC3T3-E1 increased the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation. koreamed.org Furthermore, it upregulated the gene expression of differentiation markers including ALP, type 1 collagen (Col 1), and osteocalcin (B1147995) (OCN). koreamed.org This pro-differentiation effect was observed to be more effective at lower, rather than higher, concentrations. koreamed.org Another study confirmed that alendronate stimulates osteoblast differentiation and increases the expression of ALP and osteocalcin. e-century.us This is supported by findings that alendronate promotes the expression of essential transcription factors for osteoblast differentiation, such as Runx2 and osterix, as well as Osteoclast Differentiation Factor (ODF) and Osteoprotegerin (OPG). nih.gov The viability and activity of osteoblasts were also significantly increased following alendronate treatment in vitro. e-century.usnih.gov

The mechanism for this may involve specific signaling pathways. Research indicates that alendronate can regulate osteoblast differentiation through the upregulation of the Interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) pathway. nih.gov It has also been suggested that the PKA-STAT3 and STAT1 pathways are involved in alendronate-mediated osteoblast differentiation. e-century.us Local application of alendronate has been shown in a rat model to stimulate the proliferation and differentiation of bone-forming cells, an effect that may occur through the endocytic incorporation of alendronate and subsequent inhibition of protein prenylation within the osteoblasts. bioscientifica.com

Table 1: In Vitro Effects of Alendronate on Osteoblasts

| Study Type | Cell Type | Alendronate Concentration | Duration | Observed Effects | Citation(s) |

|---|---|---|---|---|---|

| Proliferation & Viability Assay | Primary Human Osteoblasts | 5 µM | Up to 14 days | Neutral effect on proliferation; no effect on viability. | tandfonline.com, medicaljournalssweden.se, tandfonline.com |

| Proliferation & Viability Assay | Primary Human Osteoblasts | 20 µM | Up to 14 days | Decline in proliferation; no effect on viability. | tandfonline.com, medicaljournalssweden.se, tandfonline.com |

| Proliferation & Viability Assay | Primary Human Osteoblasts | 100 µM | 3 days | Dramatic reduction in proliferation; no effect on viability. | tandfonline.com, medicaljournalssweden.se, tandfonline.com |

| Differentiation Assay | MC3T3-E1 (pre-osteoblast cell line) | 10⁻⁹ M - 10⁻⁴ M | 24, 48, 72 hours | Increased ALP activity; increased mRNA expression of ALP, Col 1, and OCN. More effective at lower doses. | koreamed.org |

| Differentiation Assay | Rat Osteoblasts | Not specified | Not specified | Increased osteoblast differentiation; upregulation of ALP and osteocalcin. | e-century.us |

| Gene Expression Analysis | Rat Osteoblasts | Not specified | Not specified | Increased mRNA expression of osteocalcin, osterix, and Runx2. | nih.gov |

| Proliferation Assay | Bone Marrow Stromal Cells (D1 cells) | 0.1, 1, 10 µg/mL | Not specified | Increased ALP activity by 120%, 141%, and 126% respectively; enhanced osteocalcin and osteopontin (B1167477) expression. | nih.gov |

Osteocyte-Mediated Regulation of Bone Remodeling and Matrix Homeostasis

Osteocytes, the most abundant cells in bone, are critical mechanosensors and orchestrators of bone remodeling. They regulate the activities of both osteoblasts and osteoclasts to maintain skeletal integrity. Alendronate disodium exerts a significant influence on this regulatory network, primarily by promoting osteocyte survival and modulating their signaling functions.

A pivotal mechanism of alendronate is its ability to prevent osteocyte apoptosis (programmed cell death). nih.govjci.org This is particularly relevant in conditions like glucocorticoid-induced osteoporosis, where increased osteocyte apoptosis is a key pathological feature. nih.govjci.orgucl.ac.be In vitro studies have demonstrated that nanomolar concentrations of alendronate can prevent apoptosis in murine osteocytic MLO-Y4 cells induced by various stimuli, including the synthetic glucocorticoid dexamethasone. nih.govjci.org This anti-apoptotic effect was reproduced in vivo, where alendronate administration abolished the increase in osteocyte and osteoblast apoptosis in the vertebral cancellous bone of mice treated with prednisolone. nih.govjci.org By preserving the osteocyte network, alendronate helps maintain the structural and functional integrity of the bone matrix. tandfonline.com

The survival of osteocytes is crucial for controlling bone remodeling. Osteocytes are a primary source of Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key cytokine that promotes the formation and activity of bone-resorbing osteoclasts. bioscientifica.commdpi.com Research suggests that apoptotic osteocytes may signal to neighboring viable osteocytes to increase their production of RANKL, thereby triggering localized bone resorption. nih.gov By inhibiting osteocyte apoptosis, alendronate can prevent this cascade. nih.gov Studies have shown that alendronate treatment prevents the increase in osteocytic RANKL expression that occurs with mechanical unloading. nih.gov

Furthermore, osteocytes produce sclerostin, a secreted protein that inhibits the Wnt signaling pathway, thereby suppressing bone formation by osteoblasts. bioscientifica.comoup.commdpi.com While some nitrogen-containing bisphosphonates like zoledronate have been shown to increase sclerostin in osteocyte-like cells, the specific regulatory effects of alendronate on sclerostin are part of ongoing research. mdpi.com However, by maintaining the health and viability of the osteocyte population, alendronate indirectly supports the balanced regulation of bone formation and resorption that is essential for matrix homeostasis. nih.gov The prevention of osteocyte apoptosis is considered a significant part of the therapeutic efficacy of bisphosphonates. tandfonline.comnih.gov

Table 2: Effects of Alendronate on Osteocytes

| Study Type | Cell/Animal Model | Condition | Alendronate Concentration/Dose | Key Findings | Citation(s) |

|---|---|---|---|---|---|

| In Vitro Apoptosis Assay | Murine osteocytic MLO-Y4 cells | Dexamethasone-induced apoptosis | 10⁻⁹ to 10⁻⁶ M | Prevented apoptosis of osteocytic cells. | nih.gov, jci.org |

| In Vivo Apoptosis Study | Mice | Prednisolone-induced apoptosis | Not specified | Abolished the increased prevalence of apoptosis in vertebral cancellous bone osteocytes. | nih.gov, jci.org |

| In Vivo Unloading Study | Mice | Hindlimb unloading | Not specified | Prevented the increase in osteocyte apoptosis and the associated increase in osteocytic RANKL expression. | nih.gov |

| Review/Mechanistic Study | N/A | Glucocorticoid-induced osteoporosis | N/A | Alendronate decreases glucocorticoid-induced apoptosis of osteocytes, which helps preserve bone strength. | ucl.ac.be |

Advanced Analytical Chemistry and Characterization Methodologies for Alendronatedisodium Research

Chromatographic Separation and Detection Methods for Alendronate Disodium (B8443419) (e.g., HPLC, UHPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of alendronate disodium, often requiring derivatization to enable detection. researchgate.netresearchgate.net A common approach involves pre-column derivatization of the primary amino group of alendronate with reagents like 9-fluorenylmethyl chloroformate (FMOC), which allows for UV or fluorescence detection. fabad.org.trresearchgate.net

Key HPLC Methodologies:

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for separating alendronate derivatives. tandfonline.com For instance, a validated RP-HPLC method for hydrophobic alendronate amidated derivatives used an Agilent CLC-ODS C18 column at 50°C with a differential refractive index detector. tandfonline.com The mobile phase consisted of an aqueous mixture of methanol (B129727) and water at pH 7.2, containing dodecyltributyl bromide and disodium ethylenediaminetetraacetic acid. tandfonline.com

Ion-Exchange Chromatography: This method separates molecules based on their net charge and has been successfully applied to alendronate analysis. researchgate.net

Ion Chromatography (IC): IC with indirect UV detection or conductivity detection provides an alternative for direct analysis without derivatization. researchgate.netelectrochemsci.org

Derivatization Reagents for HPLC:

9-fluorenylmethyl chloroformate (FMOC): Used for pre-column derivatization to allow for UV and fluorescence detection. fabad.org.trresearchgate.net

o-phthalaldehyde (OPA): Reacts with alendronate at a basic pH to form a derivative that can be detected by UV or fluorescence detectors. researchgate.netresearchgate.net

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB): These reagents are used to create chromogenic derivatives for spectrophotometric and HPLC analysis. nih.govresearchgate.net

Gas Chromatography (GC) can also be employed for alendronate analysis, but it necessitates derivatization to form a volatile compound. researchgate.net One method involves extraction with an anion-exchange resin and derivatization with bistrimethylsilyltrifluoroacetamide (BSTFA). researchgate.net

Table 1: Comparison of Chromatographic Methods for Alendronate Disodium Analysis

| Method | Column Type | Detection Method | Derivatization Required | Key Findings |

| RP-HPLC | Agilent CLC-ODS C18. tandfonline.com | Differential Refractive Index. tandfonline.com | Yes (for amidated derivatives). tandfonline.com | Good linearity (r² = 0.9994) in the range of 0.5–250 µg/mL. tandfonline.com |

| RP-HPLC | Hamilton PRP-1. fabad.org.tr | UV Detection. fabad.org.tr | Yes (FMOC). fabad.org.tr | Linear over a concentration range of 0.5-20 µg/ml (R²: 0.999). fabad.org.tr |

| Ion Chromatography | Waters IC-Pak HR anion-exchange. researchgate.net | Refractive Index (RI). researchgate.net | No. researchgate.net | Detection limit of 4 x 10⁻⁴ mg/ml. researchgate.net |

| Gas Chromatography | Not specified | Nitrogen Phosphorus Detector (NPD). researchgate.net | Yes (BSTFA). researchgate.net | Limit of quantitation of 0.3 µg/ml in plasma. researchgate.net |

Mass Spectrometry and Other Spectroscopic Techniques for Alendronate Disodium Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of alendronate. tandfonline.comscienceopen.com Due to alendronate's properties, derivatization is often necessary to improve its chromatographic retention and ionization efficiency. tandfonline.com

Key Mass Spectrometry Approaches:

LC-MS/MS with Derivatization: A common method involves derivatization with trimethylsilyl (B98337) diazomethane (B1218177), followed by analysis on a PFP chromatographic column. tandfonline.comfigshare.com This technique has been validated for detecting alendronate in human plasma with a lower limit of quantification of 2.015 ng/mL. tandfonline.com Another approach uses 'on-cartridge' derivatization with diazomethane during solid-phase extraction. electrochemsci.org

Capillary IC-MS: This method has been used for the quantitative determination of bisphosphonates. thermofisher.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H, ¹³C, ¹⁵N, and ³¹P NMR, is instrumental in elucidating the structure of alendronate and its interactions with other molecules. nih.govsigmaaldrich.comacs.orgillinois.edu For instance, ³¹P NMR has shown that the bisphosphonate groups of alendronate bind to bone. acs.orgillinois.edu ¹H-NMR is also a typical quality control assay for alendronate sodium trihydrate. sigmaaldrich.com

UV-Visible Spectrophotometry: While direct spectrophotometric determination is challenging, methods have been developed based on derivatization or complexation. nih.govresearchgate.nettandfonline.com One approach involves the reaction of alendronate with ninhydrin (B49086) in the presence of pyridine (B92270) to form a colored product. ksu.edu.sajst.go.jp Another method uses complex formation with metal ions like Cu(II) or Fe(III) to enable UV detection. ptfarm.pl

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR has been used for the simple and rapid determination of alendronate in tablets. eurekaselect.com The method is based on the peak corresponding to the phosphate (B84403) group of alendronate. eurekaselect.com

Table 2: Spectroscopic and Mass Spectrometric Methods for Alendronate Disodium

| Technique | Sample Preparation | Key Parameters | Application |

| LC-MS/MS | Derivatization with trimethylsilyl diazomethane. tandfonline.comfigshare.com | MRM and ESI positive ion mode. tandfonline.com | Quantitative analysis in plasma. tandfonline.com |

| ¹H-NMR | Standard sample preparation. sigmaaldrich.com | Not specified | Quality control of alendronate sodium trihydrate. sigmaaldrich.com |

| ³¹P NMR | Not specified | Not specified | Studying binding to human bone. acs.orgillinois.edu |

| ATR-FTIR | Simple sample preparation. eurekaselect.com | Peak at 1543.83 cm⁻¹. eurekaselect.com | Quantification in tablets. eurekaselect.com |

| UV-Vis Spectrophotometry | Reaction with ninhydrin. ksu.edu.sa | Measurement at 565 nm. ksu.edu.sa | Determination in bulk drug and formulations. ksu.edu.sa |

Development and Validation of Quantitative Assays for Alendronate Disodium in Research Settings

The development and validation of robust quantitative assays are crucial for alendronate research. Validation ensures that the analytical method is accurate, precise, specific, and reliable for its intended purpose. researchgate.netfabad.org.tr

Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. fabad.org.trtandfonline.com For example, an RP-HPLC method for alendronate derivatives showed good linearity (r² = 0.9994) over a range of 0.5–250 µg/mL. tandfonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. fabad.org.tr For a validated HPLC method, the accuracy was found to be lower than 2%. fabad.org.tr

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fabad.org.tr It is often expressed as the relative standard deviation (RSD). fabad.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. tandfonline.comeurekaselect.com An ATR-FTIR method for alendronate had an LOD of 0.05% w/w and an LOQ of 0.14% w/w. eurekaselect.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical result from an extracted sample with that from a standard solution of the same concentration. tandfonline.com

Table 3: Validation Data for Selected Alendronate Disodium Assays

| Method | Linearity Range | Accuracy/Recovery | Precision (RSD) | LOD/LOQ |

| RP-HPLC (amidated derivatives) | 0.5–250 µg/mL (r² = 0.9994). tandfonline.com | >98.3% recovery. tandfonline.com | <0.62%. tandfonline.com | 0.2 µg/mL / 0.5 µg/mL. tandfonline.com |

| HPLC-FMOC | 0.5-20 µg/ml (R²: 0.999). fabad.org.tr | <2%. fabad.org.tr | <2%. fabad.org.tr | Not specified |

| LC-MS/MS | 2.015–793.333 ng/mL (R² > 0.99). tandfonline.comfigshare.com | 90.88% - 104.50%. tandfonline.comfigshare.com | 0.45% - 7.15%. tandfonline.comfigshare.com | Not specified / 2.015 ng/mL. tandfonline.com |

| ATR-FTIR | 0.5-5% w/w (r² = 0.9999). eurekaselect.com | 99.73±1.33% recovery. eurekaselect.com | 2.32% (intraday), 2.58% (interday). eurekaselect.com | 0.05% w/w / 0.14% w/w. eurekaselect.com |

| Spectrophotometry (NBD-Cl) | 1.0-20.0 μg/mL. nih.gov | 100.47 ± 1.12% recovery. researchgate.net | Not specified | 0.09 μg/mL / Not specified. nih.govresearchgate.net |

Methodologies for Studying Alendronate Disodium in Complex Biological Matrices (Excluding Clinical Specimens)

Analyzing alendronate in complex biological matrices like bone tissue requires specialized sample preparation techniques to isolate the analyte and remove interfering substances. researchgate.netdovepress.com

Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This is a common method for cleaning up and concentrating alendronate from biological samples. researchgate.netresearchgate.net Diethylamine (DEA) solid-phase extraction has been used for extracting alendronate from plasma. researchgate.net Magnetic nanoparticles have also been employed as solid sorbents for SPE. nih.gov

Protein Precipitation: This technique is used to remove proteins from biological samples, often as an initial step before further purification. researchgate.net Trichloroacetic acid is one reagent used for this purpose. researchgate.net

Calcium Precipitation: This method can be used to co-precipitate bisphosphonates from biological samples. researchgate.netresearchgate.net

Analytical Approaches for Biological Matrices:

HPLC with Fluorescence Detection: A method for quantifying alendronate in plasma involved protein precipitation, co-precipitation with calcium phosphate, and derivatization with FMOC, followed by HPLC with fluorescence detection. researchgate.net

Capillary Electrophoresis with Fluorescence Detection (CE-FL): This technique has been used for the analysis of alendronate in biological fluids after SPE cleanup. nih.gov

NMR Metabolomics: NMR-based metabolomic studies have been conducted on serum from animal models to investigate the metabolic effects of alendronate. plos.org

Microcomputed Tomography (micro-CT): This imaging technique has been used to analyze the effects of alendronate on bone density in animal models. plos.org

The long terminal half-life of alendronate in bone, which is approximately 10 years, underscores the importance of developing sensitive methods to study its distribution and effects in bone tissue over extended periods. nih.govdovepress.com

Comparative Mechanistic Investigations of Alendronatedisodium with Other Bisphosphonates

Comparative Potency and Efficacy Assessments of Alendronatedisodium Against Other Bisphosphonates in Preclinical Bone Models

Alendronate, a nitrogen-containing bisphosphonate, has demonstrated significant efficacy in various preclinical models of osteoporosis by preventing bone loss, and increasing bone mass and strength relative to estrogen-deficient controls. nih.gov Studies in ovariectomized rats and baboons have established its effectiveness in these animal models. nih.gov Histomorphometric and biomechanical analyses in several animal species, including rats, dogs, pigs, and primates, have shown that bone quality remains normal after treatment with alendronate for up to three years at doses exceeding human therapeutic levels. nih.gov

The potency of bisphosphonates is largely determined by the structure of the R² side chain. nih.gov The presence of a nitrogen atom in this side chain, as is the case with alendronate, increases the antiresorptive potency by a factor of 10 to 10,000 compared to non-nitrogen-containing bisphosphonates like etidronate. nih.gov In animal studies, alendronate is estimated to be at least 1,000 times more potent than etidronate as an inhibitor of bone resorption. oup.com

While nitrogen-containing bisphosphonates are generally more potent than their non-nitrogen-containing counterparts, there are differences in their ability to suppress bone turnover. nih.gov However, studies in dogs have shown that even when high-dose alendronate decreased bone turnover more than risedronate, there were no significant differences in the resulting material properties of the bone. doi.org In ovariectomized rats, both alendronate and 17ß-estradiol were effective in increasing bone mineral density (BMD), with alendronate showing a greater effect at the doses used. scielo.br

A study in a rat model of particle-induced osteolysis demonstrated that alendronate was effective in both preventing and reversing bone loss, leading to significant increases in periprosthetic bone volume compared to controls. drmillett.com In a mouse model of osteogenesis imperfecta, alendronate treatment was associated with a reduction in fractures and an increase in femoral metaphyseal density. nih.gov

| Preclinical Model | Bisphosphonate(s) Compared | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized rats and baboons | Alendronate vs. controls | Alendronate prevented bone loss and increased bone mass and strength. | nih.gov |

| Animal studies (general) | Alendronate vs. Etidronate | Alendronate is estimated to be at least 1,000 times more potent in inhibiting bone resorption. | oup.com |

| Dogs | Alendronate vs. Risedronate | Despite greater turnover reduction with high-dose alendronate, no significant difference in bone material properties was observed. | doi.org |

| Ovariectomized rats | Alendronate vs. 17ß-estradiol | Alendronate was more effective at increasing bone mass at the doses used. | scielo.br |

| Rat model of particle-induced osteolysis | Alendronate vs. controls | Alendronate prevented and reversed bone loss, increasing periprosthetic bone volume. | drmillett.com |

| Mouse model of osteogenesis imperfecta | Alendronate vs. untreated | Reduced fractures and increased femoral metaphyseal density. | nih.gov |

Elucidating Mechanistic Distinctions Among Nitrogen-Containing and Non-Nitrogen-Containing Bisphosphonates

The mechanisms of action for nitrogen-containing and non-nitrogen-containing bisphosphonates are fundamentally different. nih.govaap.org This distinction lies in their intracellular targets and metabolic pathways. pharmgkb.orgmedsci.org

Non-Nitrogen-Containing Bisphosphonates:

Simpler, non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, closely resemble pyrophosphate. aap.org Their mechanism involves being metabolized within the osteoclast into cytotoxic analogs of adenosine (B11128) triphosphate (ATP). pharmgkb.orgwikipedia.org These non-hydrolyzable ATP analogs interfere with multiple ATP-dependent cellular processes and mitochondrial function, ultimately leading to osteoclast apoptosis (programmed cell death). nih.govpharmgkb.org This class of bisphosphonates is generally less potent and can interfere with bone mineralization, a reason they are less commonly used. nih.gov

Nitrogen-Containing Bisphosphonates:

In contrast, the more potent, second- and third-generation bisphosphonates, including alendronate, risedronate, and zoledronic acid, contain a nitrogen atom in their R² side chain. nih.gov These compounds are not metabolized in the same way as their non-nitrogenous counterparts. pharmgkb.org Instead, they act by inhibiting a key enzyme in the mevalonate (B85504) pathway called farnesyl pyrophosphate synthase (FPPS). nih.govpnas.orgfrontiersin.org

FPPS is crucial for the production of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Rab. aap.orgpnas.org These proteins are essential for maintaining the cytoskeletal integrity and function of osteoclasts, the cells responsible for bone resorption. pnas.orgresearchgate.net By inhibiting FPPS, nitrogen-containing bisphosphonates prevent the prenylation of these critical proteins, leading to the disruption of osteoclast function and survival. nih.govaap.org There is a strong correlation between the potency of a nitrogen-containing bisphosphonate in inhibiting human FPPS in vitro and its antiresorptive potency in vivo. pnas.org

The inhibition of FPPS by nitrogen-containing bisphosphonates is a time-dependent process, where the initial enzyme-inhibitor complex isomerizes, leading to a more potent, slow, and tight-binding inhibition. acs.orgnih.gov The specific position of the nitrogen atom within the side chain is critical for both the initial binding affinity and the subsequent isomerization, which are closely linked to the antiresorptive efficacy of the drug. acs.orgnih.gov

| Feature | Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate) | Nitrogen-Containing Bisphosphonates (e.g., this compound, Risedronate) | Reference |

|---|---|---|---|

| Primary Mechanism | Metabolized into cytotoxic ATP analogs. | Inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS). | nih.govpharmgkb.org |

| Intracellular Target | Mitochondria and various ATP-dependent enzymes. | Farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. | pharmgkb.orgpnas.org |

| Effect on Osteoclasts | Induces apoptosis by disrupting cellular energy metabolism. | Disrupts function and induces apoptosis by inhibiting protein prenylation. | nih.govaap.org |

| Relative Potency | Less potent. | 10 to 10,000 times more potent. | nih.gov |

| Metabolism | Incorporated into non-hydrolyzable ATP analogs. | Not metabolized; act directly on the target enzyme. | aap.orgpharmgkb.org |

Differential Impacts on Bone Mineralization and Quality in Experimental Animal Studies

Preclinical studies consistently show that alendronate treatment leads to the formation of histologically normal bone. nih.gov In various animal models, including estrogen-deficient ones, alendronate has been found to normalize bone turnover and promote normal mineralization. nih.gov

A primary effect of bisphosphonates is the suppression of bone remodeling, which allows for a longer period of secondary mineralization for existing bone. doi.org This leads to an increase in bone mineral density (BMD) and a more homogenous mineralization of the bone matrix. doi.orgechoontario.ca Studies in ovariectomized cynomolgus monkeys treated with alendronate showed that the increased bone strength was directly related to the increase in BMD. doi.org

However, the suppression of bone turnover can also have other consequences. By increasing the average age of the bone tissue, bisphosphonate treatment is associated with increases in bone mineralization and can lead to the accumulation of microcracks. doi.orgresearchgate.net Despite this, studies on dogs treated with alendronate did not show that higher doses, which decreased bone turnover more significantly, had a more pronounced negative effect on the material properties of the bone compared to other bisphosphonates like risedronate. doi.org

In contrast to some earlier non-nitrogen-containing bisphosphonates like etidronate, which can interfere with bone mineralization at therapeutic doses, alendronate does not impair mineralization even at doses well above the effective antiresorptive dose in animal models. oup.com Histomorphometric studies in patients have also confirmed that alendronate treatment does not impair bone mineralization or induce the formation of woven bone. nih.gov

A study in a growing mouse model of osteogenesis imperfecta found that alendronate treatment led to an increase in femoral metaphyseal density but also resulted in the persistence of calcified cartilage in the metaphyses and shorter femora compared to untreated mice. nih.gov In ovariectomized rats, alendronate treatment reduced bone turnover, indicated by decreased osteoid volume and surface, without causing any mineralization defects. scielo.br

| Animal Model | Key Findings on Mineralization and Quality | Reference |

|---|---|---|

| Various estrogen-deficient models | Normalized bone turnover and promoted normal mineralization, resulting in histologically normal bone. | nih.gov |

| Ovariectomized cynomolgus monkeys | Increased bone mineral density and strength; the increase in strength was entirely related to the increased BMD. | doi.org |

| Dogs | High-dose alendronate did not create significant differences in material properties compared to risedronate, despite greater turnover suppression. | doi.org |

| Growing mouse model of osteogenesis imperfecta | Increased femoral metaphyseal density but also persistence of calcified cartilage and shorter femora. | nih.gov |

| Ovariectomized rats | Reduced bone turnover (decreased osteoid volume/surface) without impairing mineralization. | scielo.br |

| General animal studies | Unlike etidronate, alendronate does not interfere with bone mineralization or quality at doses exceeding the minimum effective antiresorptive dose. | oup.com |

Cellular and Subcellular Interactions of Alendronatedisodium in Bone Microenvironment

Mechanisms of Alendronatedisodium Cellular Uptake in Bone-Resorbing Cells and Model Systems.

Alendronate, a nitrogen-containing bisphosphonate, is internalized by bone-resorbing cells, primarily osteoclasts, to exert its inhibitory effects. The uptake mechanism is a critical step in its pharmacological action. Once bound to the mineral component of bone, the drug is released during bone resorption and subsequently taken up by osteoclasts. nih.govresearchgate.net

The primary mechanism for alendronate internalization into osteoclasts is through endocytosis. bioscientifica.com Specifically, it is understood to be taken into osteoclasts via fluid-phase endocytosis. drugbank.com During bone resorption, osteoclasts create an acidic microenvironment, which dissolves the bone mineral and releases the bound alendronate. nih.gov The released drug is then present in the fluid within the resorption lacuna (the sealed-off space between the osteoclast and the bone surface). nih.gov As the osteoclast internalizes this fluid through endocytic processes, the alendronate is brought into the cell within vesicles. drugbank.com These endocytic vesicles subsequently acidify, which is believed to release the alendronate from the vesicle into the cytosol, where it can interact with its molecular target. drugbank.com

Studies using fluorescence-labeled alendronate have visually confirmed its uptake into bone-forming osteoblastic cells as well as bone-resorbing cells. bioscientifica.com The intracellular uptake in these in vitro models was effectively inhibited by endocytosis inhibitors such as dansylcadaverine, further supporting the essential role of this pathway. bioscientifica.com While fluid-phase endocytosis is the broadly accepted mechanism, the specific contributions of more specialized pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis in osteoclasts are areas of ongoing detailed investigation.

The efficiency of alendronate internalization is heavily influenced by the unique extracellular environment created by active osteoclasts. The key factor is the acidification of the resorption lacuna. nih.gov This acidic environment, generated by proton pumps on the osteoclast's ruffled border, is necessary to dissolve hydroxyapatite (B223615), thereby releasing the alendronate that is tightly bound to the mineral surface. nih.govyoutube.com The localized high concentration of released alendronate in the resorption compartment facilitates its efficient uptake during fluid-phase endocytosis. nih.gov

Therefore, the internalization is not primarily a function of direct binding to the external cell surface of the osteoclast but rather a consequence of the cell's resorptive activity. It is the process of bone resorption itself that makes the alendronate bioavailable for uptake. nih.govresearchgate.net Studies have demonstrated that alendronate can be internalized by osteoclasts even when they are cultured on surfaces other than hydroxyapatite, such as glass coverslips, indicating that uptake can occur from the culture medium. nih.gov This suggests that while the primary in vivo mechanism involves release from resorbed bone, osteoclasts and their precursors possess a high intrinsic endocytic capacity that allows for internalization from the surrounding fluid environment. nih.gov

This compound Interactions with Extracellular Bone Matrix Components Beyond Hydroxyapatite.

While the high affinity of alendronate for hydroxyapatite is its primary targeting mechanism to bone, its effects extend to the organic components of the extracellular matrix (ECM). patsnap.com

Alendronate has been shown to modulate the expression and deposition of bone matrix proteins, which can influence bone quality. In vitro studies have demonstrated that alendronate can promote the gene expression of key ECM components in chondrocytes, including Collagen Type II Alpha 1 (Col2α1), Collagen Type IX Alpha 2 (COL9α2), and Aggrecan (Acan). nih.govnih.gov This effect is mediated by an upregulation of the transcription factor SOX-9. nih.govnih.gov

Conversely, other studies indicate that alendronate can indirectly suppress the function of bone-forming osteoblasts. Research has shown that alendronate stimulates the expression of ephrinB1 in osteoclasts or their precursors. nih.gov This ephrinB1 then interacts with EphB1 or EphB3 receptors on osteoblasts, leading to an inhibition of osteoblast differentiation and a suppression of the expression of bone matrix proteins such as bone sialoprotein (BSP) and osteonectin. nih.gov Furthermore, long-term administration of alendronate in animal models has been associated with reduced collagen content and organization, resulting in a connective tissue with thinner, less organized collagen fiber bundles. nih.gov This suggests that while alendronate's primary role is anti-resorptive, it can have complex, and in some cases inhibitory, secondary effects on the organic matrix, potentially impacting bone remodeling and quality. nih.gov

| Matrix Component | Observed Effect of Alendronate | Mediating Factors/Pathways | Cell Type/Model | Citation |

|---|---|---|---|---|

| Collagen (Col2α1, COL9α2), Aggrecan (Acan) | Increased gene expression | Upregulation of SOX-9 | Human SW1353 chondrocytes | nih.govnih.gov |

| Bone Sialoprotein (BSP), Osteonectin | Suppressed gene expression | Indirectly via osteoclast ephrinB1 interacting with osteoblast EphB1/B3 receptors | Mouse bone marrow osteoblastic cells | nih.gov |

| Collagen Fibers | Reduced organization and thinner bundles | Long-term administration affecting bone remodeling | Rat tibia model | nih.gov |

Alendronate treatment influences the mineralization process of the bone matrix, generally leading to an increase in the degree and uniformity of mineralization. nih.gov Studies on bone biopsies from osteoporotic women treated with alendronate showed a significantly higher and more uniform bone mineralization density distribution compared to placebo-treated individuals. nih.gov This effect is achieved without altering the fundamental size and shape of the mineral crystals themselves. nih.gov

In vitro studies using mouse mesenchymal stem cells support these findings, showing that alendronate enhances osteogenic differentiation and leads to higher intensities of mineralization, as confirmed by Alizarin Red staining and the appearance of calcium peaks in SEM-EDX analysis. nih.gov Similarly, long-term alendronate administration in animal models results in a higher degree and homogeneity of bone mineralization in the bone surrounding implants. nih.gov This increased mineralization is thought to be a consequence of reduced bone turnover; when remodeling is suppressed, older bone tissue, which is more highly mineralized, is retained for longer, and newly formed bone has more time to undergo secondary mineralization. ors.org

| Study Model | Key Finding | Methodology | Citation |

|---|---|---|---|

| Iliac cancellous bone from osteoporotic women | Increased degree and uniformity of bone matrix mineralization | Quantitative Backscattered Electron Imaging (qBEI) | nih.gov |

| Rat model with dental implants | Higher degree and homogeneity of bone mineralization | Scanning Electron Microscopy (SEM)-based mineralization mapping | nih.gov |

| Mouse mesenchymal stem cells (in vitro) | Enhanced osteogenic differentiation and mineralization | Alizarin Red staining, SEM-EDX | nih.gov |

Investigation of this compound-Mediated Protein-Protein Interactions within Osteoclasts.

Once inside the osteoclast, alendronate's primary mechanism of action is the inhibition of a key enzyme in the mevalonate (B85504) pathway: Farnesyl Pyrophosphate Synthase (FPPS). patsnap.comnih.gov This interaction is central to its anti-resorptive effects. FPPS is responsible for synthesizing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). frontiersin.org These isoprenoid lipids are essential for a post-translational modification process called prenylation. nih.gov

Prenylation involves the attachment of FPP or GGPP to small GTPase signaling proteins, such as Ras, Rho, and Rap1A. bioscientifica.comnih.gov This lipid modification is critical for anchoring these proteins to the cell membrane, allowing them to participate in vital cellular signaling cascades that control osteoclast function, survival, and the organization of their cytoskeleton, including the formation of the ruffled border essential for bone resorption. nih.govpatsnap.com

By binding to and inhibiting FPPS, alendronate disrupts the synthesis of FPP and GGPP. nih.gov The lack of these isoprenoid lipids prevents the prenylation of small GTPases. nih.gov Unprenylated GTPases cannot localize to their correct cellular compartments and are unable to function properly, leading to a disruption of the osteoclast's resorptive machinery, cytoskeletal abnormalities, and ultimately, the induction of apoptosis (programmed cell death). patsnap.comfrontiersin.org This targeted inhibition of FPPS is the core molecular event that underlies the potent anti-resorptive activity of alendronate and other nitrogen-containing bisphosphonates. nih.govacs.org

| Protein/Molecule | Role in Osteoclast | Interaction with/Effect of Alendronate |

|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPPS) | Enzyme in the mevalonate pathway; synthesizes FPP and GGPP. frontiersin.org | Directly inhibited by Alendronate, which binds to the active site. patsnap.comnih.gov |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid lipid required for protein prenylation. frontiersin.org | Synthesis is blocked due to FPPS inhibition. nih.gov |

| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid lipid required for protein prenylation. frontiersin.org | Synthesis is blocked due to FPPS inhibition. frontiersin.org |

| Small GTPases (e.g., Ras, Rho, Rap1A) | Signaling proteins crucial for cytoskeleton organization, ruffled border formation, and cell survival. nih.govnih.gov | Prenylation is inhibited, leading to their dysfunction and subsequent osteoclast apoptosis. bioscientifica.compatsnap.com |

Identification of Novel Protein Targets and Signaling Network Perturbations.nih.gov

Alendronate disodium (B8443419), a potent nitrogen-containing bisphosphonate, is well-recognized for its inhibitory effects on osteoclast-mediated bone resorption. Its primary molecular target is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. Inhibition of FPPS disrupts the post-translational prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival. However, recent research employing global proteomics has begun to uncover a broader network of cellular interactions and signaling pathways perturbed by alendronate, extending beyond its established mechanism of action. nih.gov

A significant finding from unbiased global proteomics analysis in human osteoblast-like cells (MG-63) treated with alendronate is the perturbation of the Receptor-Interacting Protein Kinase 3 (RIPK3)/Wnt/Glycogen Synthase Kinase 3 (GSK3)/β-catenin signaling pathway. nih.gov This pathway is integral to bone anabolism, remodeling, and mineralization. The study revealed that alendronate treatment leads to differential expression of key proteins within this network, suggesting a more complex role for the drug in regulating bone cell function than previously understood. nih.gov

Furthermore, alendronate has been shown to influence signaling pathways in both osteoclasts and osteoblasts. In osteoblasts, alendronate treatment has been demonstrated to upregulate the Interferon-β (IFN-β)/Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway. nih.gov This stimulation of IFN-β expression and the subsequent phosphorylation of STAT1 are associated with enhanced osteoblast differentiation and activity. nih.gov This finding indicates that alendronate's therapeutic effects may not be solely due to the inhibition of bone resorption but also involve the promotion of bone formation through specific signaling cascades. nih.gov

Another layer of complexity in alendronate's signaling network perturbations involves the crosstalk between osteoclasts and osteoblasts. Research has indicated that alendronate can indirectly affect osteoblast function through the ephrinB1-EphB signaling pathway. nih.gov Alendronate appears to enhance the expression of ephrinB1 in pre-osteoclasts, which in turn interacts with EphB1 and EphB3 receptors on osteoblasts to suppress their differentiation. nih.gov

The following table summarizes the key signaling pathways and protein networks identified as being perturbed by alendronate disodium in the bone microenvironment.

Role of Post-Translational Modifications in this compound Action.nih.gov

The mechanism of action of alendronate disodium is intrinsically linked to the regulation of post-translational modifications (PTMs), a series of processes that occur after protein synthesis and are critical for proper protein function and cellular signaling. The most well-documented role of alendronate in this context is its interference with protein prenylation, a specific type of PTM. nih.gov

Protein prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper localization and function of many signaling proteins, particularly small GTPases like Ras, Rho, and Rac, which are vital for the cytoskeletal organization, membrane trafficking, and survival of osteoclasts. nih.gov

Alendronate, by inhibiting FPPS, depletes the intracellular pool of FPP and subsequently GGPP. This lack of isoprenoid lipids prevents the prenylation of small GTPases. Without this critical PTM, these signaling proteins cannot anchor to the cell membrane to perform their functions, leading to the disruption of osteoclast activity and the induction of apoptosis. nih.gov

Beyond the direct inhibition of prenylation, the downstream consequences of this action can be considered a perturbation of the cellular state of post-translational modifications. The inactivation of numerous signaling proteins due to a lack of prenylation sets off a cascade of events that alters other PTMs, such as phosphorylation, as signaling pathways are disrupted. For instance, studies have shown that alendronate treatment leads to the activation of a 34-kDa kinase in osteoclasts. nih.gov

Furthermore, the upregulation of the IFN-β/STAT1 pathway by alendronate involves the phosphorylation of STAT1, a key PTM that activates its function as a transcription factor to promote osteoblast differentiation. nih.gov This indicates that while alendronate's primary action is to inhibit one type of PTM in osteoclasts, its broader effects on the bone microenvironment involve the modulation of other PTMs in different cell types.

The table below outlines the key post-translational modifications influenced by the action of alendronate disodium.

Emerging Research Frontiers and Unaddressed Questions in Alendronatedisodium Science

Exploring Novel Molecular Targets and Signaling Pathways for Bisphosphonate Action

While the primary molecular target of alendronatedisodium is well-established as farnesyl diphosphate (B83284) synthase (FPPS) within the mevalonate (B85504) pathway, emerging research is uncovering additional signaling cascades affected by its action. patsnap.comnih.govpharmgkb.org Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins essential for osteoclast function and survival. patsnap.compharmgkb.orgnih.gov The anti-resorptive potency of nitrogen-containing bisphosphonates like alendronate directly correlates with their ability to inhibit FPPS. pharmgkb.org

Beyond this central mechanism, new frontiers of research are exploring other molecular pathways. Proteomics studies have suggested that alendronate treatment significantly perturbs the RIPK3/Wnt/GSK3/β-catenin signaling pathway in bone cells. nih.govnih.gov This perturbation has been linked to subsequent abnormalities in angiogenesis, inflammation, and bone mineralization in in-vitro systems. nih.govnih.gov Furthermore, evidence suggests that alendronate may influence the PI3K-AKT signaling pathway. frontiersin.org Studies have shown that the compound can inhibit AKT phosphorylation, which is a key step in this pathway involved in cell survival and proliferation. frontiersin.org These findings indicate that the biological effects of this compound may be more pleiotropic than previously understood, involving a complex interplay of multiple signaling networks that regulate bone homeostasis.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Progress in understanding the nuanced cellular and molecular effects of this compound relies heavily on the sophistication of experimental models.

In Vitro Models: Traditional in vitro research has utilized primary human osteoblasts and osteoclast culture systems to elucidate dose-dependent effects on cell viability, proliferation, and function. tandfonline.com For instance, studies have aimed to identify therapeutically relevant concentrations for in vitro experiments that reflect the in vivo exposure of osteoblasts. tandfonline.com Other models have involved incubating ivory slices with osteoclasts to directly measure the inhibition of bone resorption. nih.gov To study drug delivery, researchers have developed systems such as alendronate-loaded PLGA (polylactic-co-glycolic acid) microspheres or mesoporous silica (B1680970) particles to evaluate sustained-release profiles. nih.govfarmaciajournal.com

A significant leap forward in this domain is the development of organ-on-a-chip (OoC) or microphysiological systems. darwin-microfluidics.com These microfluidic devices can culture cells in a 3D structure with mechanical cues that better mimic the physiological environment of a human organ. darwin-microfluidics.comfluigent.com OoC platforms offer the potential to create more accurate in vitro models of bone, incorporating different cell types (like osteocytes, osteoblasts, and osteoclasts) and simulating physiological flow. youtube.comnih.gov Such advanced models could provide a more physiologically relevant context for studying the intricate effects of this compound on bone remodeling, cellular crosstalk, and the tissue microenvironment. fluigent.comnih.gov

In Vivo Models: Animal models remain crucial for understanding the systemic effects of this compound. Rodent models, particularly rats, have been extensively used. For example, the ovariectomized (OVX) mouse or rat is a standard model for postmenopausal osteoporosis. plos.orgnih.gov Other established in vivo systems include rat models of particle-induced osteolysis to assess the compound's ability to prevent periprosthetic bone loss and femoral fracture models to evaluate effects on bone healing. drmillett.comnih.gov These models allow for detailed histological and biomechanical analyses of bone tissue following treatment. drmillett.com

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies has opened a new, unbiased, and global approach to understanding the molecular perturbations induced by this compound.

Proteomics: Global proteomics analysis has been employed to identify the comprehensive list of proteins that are altered in bone cells following alendronate treatment. nih.gov In one study using MG-63 bone cells, a total of 2,865 proteins were identified, with statistical analysis revealing a significant number of differentially expressed proteins upon exposure to alendronate. nih.gov This unbiased approach was instrumental in identifying the perturbation of the RIPK3/Wnt/GSK3/β-catenin signaling pathway. nih.govresearchgate.net

The integration of multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful strategy for identifying novel biomarkers and deciphering the complex biological networks that underlie the response to alendronate therapy. researchgate.netnih.govnih.gov

| Omics Technology | Key Findings | Affected Pathways/Processes | Reference |

|---|---|---|---|

| Proteomics | Perturbation of numerous proteins in MG-63 bone cells. | RIPK3/Wnt/GSK3/β-catenin signaling, angiogenesis, inflammation, mineralization. | nih.govnih.gov |

| Metabolomics | Increased serum levels of glucose, TCA-cycle intermediates, 3-hydroxybutyrate, taurine, allantoin, acetate, ethanol. | Energy metabolism. | plos.orgnih.gov |

| Metabolomics | Decreased serum levels of aspartate. | Amino acid metabolism. | plos.orgnih.gov |

| Metabolomics | Decreased urinary levels of pyridinium (B92312) crosslinks (PHP). | Bone resorption markers. | frontiersin.org |

Understanding the Long-Term Biological Fate and Retention of this compound in Skeletal Tissue

A critical area of ongoing investigation is the long-term disposition of this compound within the skeleton. Pharmacokinetic studies have established that the compound has a remarkably long terminal half-life in bone, estimated to exceed 10 years. nih.govuiowa.edu this compound binds to hydroxyapatite (B223615) crystals on bone surfaces, particularly at sites of active remodeling, and is subsequently incorporated into the bone matrix. nih.govnih.gov It remains there for many years and is gradually released as the bone is resorbed. uiowa.edu